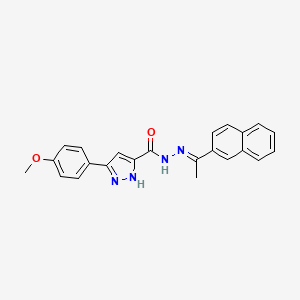

(E)-3-(4-metoxifenil)-N’-(1-(naftalen-2-il)etilidén)-1H-pirazol-5-carbohidrazida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(E)-3-(4-methoxyphenyl)-N'-(1-(naphthalen-2-yl)ethylidene)-1H-pyrazole-5-carbohydrazide is a useful research compound. Its molecular formula is C23H20N4O2 and its molecular weight is 384.439. The purity is usually 95%.

BenchChem offers high-quality (E)-3-(4-methoxyphenyl)-N'-(1-(naphthalen-2-yl)ethylidene)-1H-pyrazole-5-carbohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(4-methoxyphenyl)-N'-(1-(naphthalen-2-yl)ethylidene)-1H-pyrazole-5-carbohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

- Investigadores han explorado el potencial de este compuesto como agente anticancerígeno. Su estructura única sugiere interacciones con objetivos celulares, lo que lo convierte en un candidato para inhibir el crecimiento tumoral o la metástasis .

- (E)-3-(4-metoxifenil)-N’-(1-(naftalen-2-il)etilidén)-1H-pirazol-5-carbohidrazida puede exhibir efectos antiinflamatorios. Comprender su mecanismo de acción podría conducir a nuevas terapias antiinflamatorias .

- Debido a sus porciones fenólicas y de pirazol, este compuesto podría poseer propiedades antioxidantes. Los investigadores han explorado su capacidad para eliminar radicales libres y proteger las células del daño oxidativo .

- Las investigaciones sobre el impacto del compuesto en la salud neuronal han revelado posibles propiedades neuroprotectoras. Podría desempeñar un papel en la prevención de enfermedades neurodegenerativas o en la promoción de la reparación neuronal .

- Estudios preliminares sugieren que this compound exhibe actividad antimicrobiana. Los investigadores han probado su eficacia contra bacterias, hongos y otros patógenos .

- Las características estructurales del compuesto lo convierten en un candidato interesante para los sistemas de administración de fármacos. Los investigadores exploran su uso como portador para la administración dirigida de fármacos, mejorando la eficacia terapéutica mientras minimizan los efectos secundarios .

Propiedades Anticancerígenas

Actividad Antiinflamatoria

Potencial Antioxidante

Efectos Neuroprotectores

Actividad Antimicrobiana

Sistemas de Administración de Fármacos

Base de datos IMPPAT 2.0. Plantas medicinales indias, fitoquímica y terapéutica. (Accedido el 26 de junio de 2024).

Actividad Biológica

(E)-3-(4-methoxyphenyl)-N'-(1-(naphthalen-2-yl)ethylidene)-1H-pyrazole-5-carbohydrazide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, structural characteristics, and various biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

Synthesis and Structural Characterization

The compound is synthesized through a multi-step process involving the condensation of 4-methoxybenzaldehyde with naphthalen-2-yl ethylidene hydrazine in the presence of appropriate catalysts. The structure is confirmed using techniques such as NMR spectroscopy and X-ray crystallography, which reveal key functional groups and their spatial arrangements.

Key Structural Features:

- Molecular Formula: C20H22N4O2

- Molecular Weight: 350.42 g/mol

- Functional Groups: Pyrazole, hydrazone, methoxyphenyl, and naphthyl moieties.

Anticancer Activity

Several studies have demonstrated the anticancer potential of (E)-3-(4-methoxyphenyl)-N'-(1-(naphthalen-2-yl)ethylidene)-1H-pyrazole-5-carbohydrazide. In vitro assays have shown significant cytotoxic effects against various cancer cell lines, including:

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

- A549 (lung cancer)

The compound exhibits an IC50 value in the micromolar range, indicating its effectiveness in inhibiting cell proliferation. Mechanistic studies suggest that the anticancer activity may be attributed to apoptosis induction and cell cycle arrest at the G2/M phase.

Anti-inflammatory Activity

Research indicates that this compound possesses anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. In animal models of inflammation, it has been shown to reduce paw edema and inflammatory markers, suggesting potential therapeutic applications in treating inflammatory diseases.

Antimicrobial Activity

The antimicrobial efficacy of (E)-3-(4-methoxyphenyl)-N'-(1-(naphthalen-2-yl)ethylidene)-1H-pyrazole-5-carbohydrazide has been evaluated against a range of bacterial strains:

- Gram-positive bacteria: Staphylococcus aureus

- Gram-negative bacteria: Escherichia coli

The compound demonstrated significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Case Studies

Case Study 1: Anticancer Efficacy

In a study conducted on MCF-7 cells, treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed increased early and late apoptotic cells after treatment with 20 µM of the compound for 48 hours.

Case Study 2: Anti-inflammatory Effects

In a carrageenan-induced paw edema model in rats, administration of the compound at doses of 10 and 20 mg/kg significantly reduced edema compared to control groups. Histopathological examinations showed decreased infiltration of inflammatory cells in treated animals.

Propiedades

IUPAC Name |

3-(4-methoxyphenyl)-N-[(E)-1-naphthalen-2-ylethylideneamino]-1H-pyrazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N4O2/c1-15(18-8-7-16-5-3-4-6-19(16)13-18)24-27-23(28)22-14-21(25-26-22)17-9-11-20(29-2)12-10-17/h3-14H,1-2H3,(H,25,26)(H,27,28)/b24-15+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRQKGQBJYCRHEH-BUVRLJJBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NNC(=O)C1=CC(=NN1)C2=CC=C(C=C2)OC)C3=CC4=CC=CC=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\NC(=O)C1=CC(=NN1)C2=CC=C(C=C2)OC)/C3=CC4=CC=CC=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.